Critical Micelle Concentration (CMC) Depression vs. Alkyldimethylamine Oxides
Symmetrical trialkylamine oxides exhibit significantly lower CMC values than their alkyldimethyl counterparts because each additional methylene group on the nitrogen substituent contributes approximately 0.5–0.7 kJ/mol to the hydrophobic driving force for micellization. While direct CMC data for tri-n-decyl amine oxide are not reported in the open literature, the class-level thermodynamic analysis of Desnoyers et al. demonstrates that the apparent molar volumes and heat capacities of trialkylamine oxides change abruptly at concentrations ≥1 order of magnitude lower than those of the corresponding alkyldimethylamine oxides of equivalent total carbon number [1]. For context, N,N-dimethyldodecylamine oxide (LDAO) has a reported CMC of ~1.6 mM in water at 25°C; the tri-decyl homologue, with 30 total alkyl carbons, is projected to exhibit a CMC in the sub-0.1 mM range, consistent with the 10-fold decrease per two added CH₂ groups observed in the homologous trialkyl series [1].
| Evidence Dimension | Critical micelle concentration (CMC) in water at 25°C |
|---|---|
| Target Compound Data | CMC estimated ≤0.1 mM (class-level extrapolation from trialkylamine oxide series) |
| Comparator Or Baseline | N,N-Dimethyldodecylamine N-oxide (LDAO): CMC ~1.6 mM (literature value) |
| Quantified Difference | ≥16-fold lower CMC for the tri-decyl compound |
| Conditions | Aqueous solution, 25°C; extrapolated from apparent molar property data measured for C6–C10 tri-n-alkylamine oxides |
Why This Matters
A lower CMC allows the surfactant to function at much lower use concentrations, reducing raw material cost and minimizing environmental discharge in large-volume industrial applications such as metal cleaning and oilfield chemical injection.
- [1] Desnoyers, J. E.; Perron, G.; Roux, A. H. Effect of geometry on the thermodynamic properties of micellar systems: trialkylamine oxides in water. Can. J. Chem. 1986, 64, 1573–1579. https://doi.org/10.1139/v86-260 View Source
